molecular formula C9H12O3 B12597246 2(5H)-Furanone, 4-(4-pentenyloxy)- CAS No. 638202-76-3

2(5H)-Furanone, 4-(4-pentenyloxy)-

Cat. No.: B12597246
CAS No.: 638202-76-3
M. Wt: 168.19 g/mol
InChI Key: HMPVJVIMGFWAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(5H)-Furanone, 4-(4-pentenyloxy)- is an organic compound belonging to the furanone family It is characterized by a furanone ring substituted with a pentenyloxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Furanone, 4-(4-pentenyloxy)- typically involves the reaction of 4-hydroxy-2(5H)-furanone with 4-pentenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2(5H)-Furanone, 4-(4-pentenyloxy)- undergoes various chemical reactions, including:

    Oxidation: The furanone ring can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction of the furanone ring can yield dihydrofuran derivatives.

    Substitution: The pentenyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the pentenyloxy group under basic conditions.

Major Products:

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Formation of substituted furanone derivatives.

Scientific Research Applications

2(5H)-Furanone, 4-(4-pentenyloxy)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of liquid crystalline materials and other advanced materials.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 4-(4-pentenyloxy)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    4-(4-Pentenyloxy)benzoic acid: A related compound with similar structural features but different functional groups.

    4-(4-Pentenyloxy)phenol: Another similar compound with a phenolic group instead of a furanone ring.

Uniqueness: 2(5H)-Furanone, 4-(4-pentenyloxy)- is unique due to its furanone ring structure, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The presence of the pentenyloxy group further enhances its versatility in chemical synthesis and material applications.

Properties

CAS No.

638202-76-3

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

3-pent-4-enoxy-2H-furan-5-one

InChI

InChI=1S/C9H12O3/c1-2-3-4-5-11-8-6-9(10)12-7-8/h2,6H,1,3-5,7H2

InChI Key

HMPVJVIMGFWAGQ-UHFFFAOYSA-N

Canonical SMILES

C=CCCCOC1=CC(=O)OC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.